Calcium ionophore I
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 12-[[2-[(2R,3R)-3-[2-[(12-ethoxy-12-oxododecyl)-methylamino]-2-oxoethoxy]butan-2-yl]oxyacetyl]-methylamino]dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O8/c1-7-45-37(43)27-23-19-15-11-9-13-17-21-25-29-39(5)35(41)31-47-33(3)34(4)48-32-36(42)40(6)30-26-22-18-14-10-12-16-20-24-28-38(44)46-8-2/h33-34H,7-32H2,1-6H3/t33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAONIOAQZUHPN-KKLWWLSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCN(C)C(=O)COC(C)C(C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCCCCCCCCCN(C)C(=O)CO[C@H](C)[C@@H](C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58801-34-6 | |
| Record name | (-)-(R,R)-N,N′-Bis[11-(ethoxycarbonyl)undecyl]-N,N′,4,5-tetramethyl-3,6-dioxaoctanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58801-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl [R-(R*,R*)]-13,17,18,22-tetramethyl-14,21-dioxo-16,19-dioxa-13,22-diazatetratriacontanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Dissection of Calcium Ionophore I Action at the Cellular and Subcellular Levels
Mechanisms of Divalent Cation Transport Across Biological Membranes
The primary function of Calcium Ionophore I is to facilitate the movement of divalent cations, particularly Ca²⁺, across the lipid bilayer of cell membranes, a barrier that is typically impermeable to charged ions. agscientific.comnih.gov
This compound functions as a mobile ion carrier, a classic example of facilitated diffusion. agscientific.comyoutube.com These lipid-soluble molecules possess a unique structure with a hydrophobic exterior that allows them to dissolve in the lipid membrane and a hydrophilic interior that chelates specific ions. agscientific.com The ionophore binds a calcium ion on one side of the membrane, traverses the hydrophobic core of the lipid bilayer, and releases the ion on the opposite side, following the electrochemical gradient. agscientific.comagscientific.com This carrier-mediated process does not form a permanent pore or channel in the membrane but rather acts as a shuttle, escorting ions across an otherwise impermeable barrier. youtube.com The transport of the charged Ca²⁺-ionophore complex across the membrane's hydrophobic core can be facilitated by the presence of lipophilic anions. nih.gov
This compound (ETH 1001) is engineered to have a very high selectivity for Ca²⁺ ions. agscientific.commedchemexpress.cn This specificity allows it to significantly enhance the permeability of biological membranes to calcium, with minimal effect on other cations like magnesium (Mg²⁺), potassium (K⁺), or sodium (Na⁺). medchemexpress.commedchemexpress.com Experimental studies using red blood cell (RBC) membranes have demonstrated that while this compound promotes a substantial flux of Ca²⁺ across the membrane, it does not facilitate the passive movement of Mg²⁺. medchemexpress.cnmedchemexpress.commedchemexpress.com This high degree of selectivity is crucial for its application in Ca²⁺-selective microelectrodes, which are used for quantitative measurements of Ca²⁺ activity even in the presence of high background concentrations of other ions like K⁺, Na⁺, and Mg²⁺. agscientific.comnih.gov
Table 1: Ion Selectivity Profile of this compound (ETH 1001) This table summarizes the observed selectivity of this compound in various experimental contexts.
| Ion | Selectivity relative to Ca²⁺ | Experimental Context | Source(s) |
|---|---|---|---|
| Ca²⁺ | Primary Ion | Transport across biological membranes and in ion-selective electrodes. | agscientific.com, medchemexpress.com |
| Mg²⁺ | Very Low | Does not promote passive movement across red blood cell membranes. | medchemexpress.com, medchemexpress.com |
| K⁺ | Very Low | Used in electrodes for measuring Ca²⁺ in high K⁺ background. | nih.gov |
| Na⁺ | Very Low | Used in electrodes for measuring Ca²⁺ in high Na⁺ background. | nih.gov |
Intracellular Calcium Flux Dynamics Induced by this compound
By transporting Ca²⁺ across the plasma membrane, this compound directly alters the carefully regulated balance of intracellular calcium, triggering a cascade of cellular events.
The most immediate and prominent effect of applying this compound to cells is a rapid increase in the concentration of free calcium in the cytosol ([Ca²⁺]i). nih.govtaylorandfrancis.com This influx occurs as the ionophore shuttles Ca²⁺ from the typically high-concentration extracellular environment into the low-concentration cytoplasm. taylorandfrancis.com However, research indicates that the resulting Ca²⁺ signal is complex and cannot be attributed solely to this direct ionophoric transport. nih.govresearchgate.net The elevation of [Ca²⁺]i induced by ionophores can also involve the activation of the cell's native Ca²⁺ channels in the plasma membrane. nih.gov The sensitivity of different cell types to calcium ionophores can vary, with cells like thymocytes and neutrophils showing high sensitivity, while others, such as memory T-cells, are more resistant. nih.govresearchgate.net
Table 2: Cellular Responses to Calcium Ionophore-Induced Ca²⁺ Flux This table outlines the observed effects on calcium dynamics in different cell types as described in the literature. Note: Many studies use the functional analogues A23187 or Ionomycin (B1663694), which operate on the same principles.
| Cell Type | Observed Effect on [Ca²⁺]i | Contribution from Intracellular Stores | Source(s) |
|---|---|---|---|
| Ehrlich Ascites Tumour Cells | Sensitive; significant increase in [Ca²⁺]i. | Component of Ca²⁺ signal originates from intracellular stores. | nih.gov |
| Neutrophils | Sensitive; sharp increase in [Ca²⁺]i. | Mobilization from stores like the endoplasmic reticulum. | nih.gov, researchgate.net |
| T-Lymphocytes | Sensitive; increase in [Ca²⁺]i. | Phospholipase C-dependent mobilization from stores. | nih.gov |
| Hamster Fibroblasts | Gene induction correlated with depletion of intracellular stores. | Depletion of Ca²⁺ from intracellular stores is a primary stimulus. | nih.gov |
| Xenopus laevis Oocytes | Dose-dependent increase; fast component from stores, slow component from influx. | Primarily acts on the same IP3-sensitive stores. | nih.gov |
Downstream Signaling Pathway Activation and Modulation
The ionophore-induced elevation of cytosolic Ca²⁺ is not an endpoint but rather the initiation of complex signaling cascades. Calcium acts as a crucial second messenger, binding to and activating a host of intracellular proteins that modulate cellular function. frontiersin.orgyoutube.com
One of the principal pathways affected is the Protein Kinase C (PKC) family of enzymes. The activation of many PKC isoforms is dependent on Ca²⁺. youtube.comyoutube.com The rise in [Ca²⁺]i caused by an ionophore can be necessary and sufficient to activate PKC, leading to the phosphorylation of numerous target proteins and subsequent cellular responses. ahajournals.org In some systems, calcium ionophores act synergistically with PKC activators like phorbol (B1677699) esters to enhance cellular effects, such as increasing paracellular permeability. nih.gov
Another critical set of pathways involves calmodulin (CaM), a primary calcium-binding protein in the cytoplasm. youtube.comyoutube.com When intracellular Ca²⁺ levels rise, calcium binds to calmodulin, inducing a conformational change that allows the Ca²⁺/CaM complex to interact with and activate other proteins. youtube.com A major target is the family of Ca²⁺/calmodulin-dependent protein kinases (CaMKs). youtube.comnih.gov For instance, the activation of CaMKI by the Ca²⁺/CaM complex can initiate a signaling cascade involving other kinases, ultimately influencing complex processes such as neuronal differentiation and neurite outgrowth. nih.gov The activation of these Ca²⁺-dependent pathways underscores the role of this compound as a powerful tool for investigating the fundamental mechanisms of cell signaling.
Table 3: Mentioned Compound Names
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | ETH 1001, CA 1001 |
| Calcium | Ca²⁺ |
| Magnesium | Mg²⁺ |
| Potassium | K⁺ |
| Sodium | Na⁺ |
| Ionomycin | - |
| Calcimycin | A23187 |
| Inositol (B14025) 1,4,5-trisphosphate | IP3 |
| Diacylglycerol | DAG |
| Phorbol 12,13-dibutyrate | PDBU |
| Oleyl acetyl glycerol | OAG |
| Calmodulin | CaM |
| Protein Kinase C | PKC |
| Ca²⁺/calmodulin-dependent protein kinase | CaMK |
| Fura-2 | - |
| Fura FF | - |
| Tetraphenylborate | - |
Protein Kinase C (PKC) Activation and Phosphoinositide Hydrolysis
The influx of Ca2+ facilitated by this compound plays a crucial role in the activation of Protein Kinase C (PKC), a family of enzymes pivotal in various signal transduction cascades. youtube.comyoutube.com The activation of conventional PKC isoforms is dependent on both Ca2+ and diacylglycerol (DAG). youtube.comfrontiersin.org
The process is initiated by the hydrolysis of phosphoinositides, specifically phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). youtube.comyoutube.com This enzymatic cleavage yields two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. youtube.comyoutube.com While IP3 diffuses into the cytoplasm to stimulate the release of Ca2+ from intracellular stores like the endoplasmic reticulum, DAG remains embedded in the cell membrane. youtube.comyoutube.com
The elevated intracellular Ca2+ concentration, augmented by the action of this compound, allows for the binding of Ca2+ to PKC. frontiersin.orgyoutube.com This binding event enables PKC to translocate to the cell membrane, where it can interact with DAG, leading to its full activation. youtube.com Activated PKC then proceeds to phosphorylate a multitude of protein substrates on their serine and threonine residues, thereby controlling their functions. youtube.comyoutube.com
Research has demonstrated a synergistic effect between calcium ionophores and PKC activators, such as phorbol esters, in increasing the paracellular permeability of epithelial cell monolayers. nih.gov This cooperative action underscores the interplay between Ca2+ signaling and PKC activation in modulating cellular processes. nih.gov Furthermore, studies using the calcium ionophore A23187 have shown that an increased influx of Ca2+ into synaptosomes can activate the hydrolysis of phosphoinositides, leading to a decrease in the levels of diphosphoinositide and triphosphoinositide and an increase in phosphatidate. nih.gov
Table 1: Key Molecules in PKC Activation and Phosphoinositide Hydrolysis
| Molecule | Role |
| This compound | Facilitates the influx of extracellular Ca2+. |
| Phospholipase C (PLC) | Catalyzes the hydrolysis of PIP2 into IP3 and DAG. youtube.comyoutube.com |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | A membrane phospholipid that is hydrolyzed by PLC. youtube.comyoutube.com |
| Inositol 1,4,5-trisphosphate (IP3) | A second messenger that triggers the release of Ca2+ from intracellular stores. youtube.comyoutube.com |
| Diacylglycerol (DAG) | A second messenger that remains in the membrane and activates PKC. youtube.comyoutube.com |
| Protein Kinase C (PKC) | A family of serine/threonine kinases activated by Ca2+ and DAG. youtube.comyoutube.com |
Ca2+/Calmodulin-Dependent Signaling Pathways
This compound-induced elevation of intracellular Ca2+ also profoundly influences signaling pathways mediated by calmodulin (CaM). CaM is a highly conserved, small, acidic protein that functions as a primary intracellular Ca2+ sensor. nih.gov Upon binding to Ca2+, CaM undergoes a conformational change that enables it to interact with and modulate the activity of a wide array of target proteins, including a family of serine/threonine kinases known as Ca2+/calmodulin-dependent protein kinases (CaMKs). nih.govnih.gov
The interaction between the calcium ionophore A23187 and CaM has been shown to be reversible and dependent on the presence of calcium. nih.gov This interaction is also selective for CaM over other calcium-binding proteins like troponin C and S-100 protein. nih.gov
The CaMK family includes multifunctional kinases, such as CaMKI, CaMKII, and CaMKIV, which have broad substrate specificities and regulate numerous cellular functions. frontiersin.org The activation of these kinases is a key event in translating the initial Ca2+ signal into downstream cellular responses. For instance, the CaMKK-CaMKI/IV cascade is involved in processes like neuronal morphogenesis, transcriptional activation, and metabolic regulation. mdpi.com CaMKII, the most abundant CaMK in the heart, is a critical regulator of excitation-contraction coupling. frontiersin.org The activation of CaMKs often involves not only the binding of the Ca2+/CaM complex but also autophosphorylation, which can lead to sustained kinase activity even after the initial Ca2+ signal has subsided. mdpi.com
Table 2: Components of the Ca2+/Calmodulin-Dependent Signaling Pathway
| Component | Function |
| This compound | Increases intracellular Ca2+ concentration. |
| Calmodulin (CaM) | A Ca2+ binding protein that acts as a primary sensor. nih.gov |
| Ca2+/CaM Complex | The active form of calmodulin that interacts with target proteins. nih.gov |
| Ca2+/calmodulin-dependent protein kinases (CaMKs) | A family of kinases activated by the Ca2+/CaM complex. nih.govfrontiersin.org |
Activation of Nuclear Factor of Activated T-cells (NFAT)
The nuclear factor of activated T-cells (NFAT) family of transcription factors are key regulators of gene expression in various cell types, including immune cells and astrocytes. researchgate.netnih.gov The activation of NFAT is critically dependent on Ca2+ signaling, a process that can be initiated by this compound. researchgate.netnih.gov
In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. nih.govyoutube.com An increase in intracellular Ca2+, as induced by a calcium ionophore, leads to the activation of the Ca2+/calmodulin-dependent phosphatase, calcineurin. nih.govyoutube.comfrontiersin.org Calcineurin then dephosphorylates NFAT on multiple serine residues located in its regulatory domain. nih.govfrontiersin.org This dephosphorylation exposes a nuclear localization sequence, facilitating the translocation of NFAT into the nucleus. nih.govyoutube.com Once in the nucleus, NFAT binds to specific DNA sequences in the promoter regions of target genes, often in cooperation with other transcription factors like AP-1, to regulate their expression. nih.gov
Studies using the calcium ionophore A23187 have demonstrated its ability to induce NFAT DNA binding and transcriptional activation in primary astrocyte cultures. researchgate.net Similarly, in T cells, the application of the ionophore ionomycin is a common method to raise intracellular Ca2+ and trigger NFAT activation. nih.gov The activation of NFAT is tightly linked to Ca2+ entry through store-operated Ca2+ release-activated Ca2+ (CRAC) channels, which are also opened in response to stimuli that deplete intracellular Ca2+ stores. nih.govnih.gov
Regulation of SFKs and Pyk2 Activation
The influx of Ca2+ mediated by this compound also plays a significant role in the activation of non-receptor tyrosine kinases, including Src family kinases (SFKs) and the proline-rich tyrosine kinase 2 (Pyk2), also known as cell adhesion kinase β (CAKβ) or related adhesion focal tyrosine kinase (RAFTK).
In blood platelets, the calcium ionophore A23187 has been shown to be sufficient to stimulate the activation of SFKs. nih.gov This activation is dependent on intracellular Ca2+ levels. nih.gov Furthermore, A23187 can trigger the phosphorylation and activation of Pyk2, a Ca2+-dependent focal adhesion kinase. nih.gov The activation of SFKs by thrombin or A23187 is significantly reduced in platelets from Pyk2 knockout mice, indicating that Pyk2 acts as an upstream activator of SFKs in this system. nih.gov Specifically, Lyn and Fyn, but not Src, have been identified as SFKs activated by Pyk2. nih.gov
In vascular smooth muscle cells, treatment with a Ca2+ ionophore has been shown to increase the phosphorylation of Pyk2. ahajournals.org This suggests that an increase in intracellular Ca2+ is both necessary and sufficient to activate Pyk2 in these cells. ahajournals.org Similarly, in cytotoxic T lymphocytes, the calcium ionophore ionomycin can stimulate the phosphorylation of Pyk2. nih.gov The Ca2+-induced phosphorylation of Pyk2 in these cells is dependent on the activity of SFKs. nih.gov
Table 3: Kinases Activated by this compound
| Kinase | Role in this compound-Mediated Signaling |
| Src Family Kinases (SFKs) | Activated in a Ca2+-dependent manner, often downstream of Pyk2. nih.gov |
| Proline-rich Tyrosine Kinase 2 (Pyk2) | A Ca2+-dependent focal adhesion kinase that can be directly activated by Ca2+ influx and subsequently activate SFKs. nih.govahajournals.org |
Interplay with the Ubiquitin-Proteasome System (UPS)
The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most intracellular proteins, playing a crucial role in maintaining cellular homeostasis. Emerging evidence indicates a significant interplay between Ca2+ signaling, initiated by agents like this compound, and the activity of the UPS.
Treatment of various cell types with the calcium ionophore A23187 has been shown to induce the UPS and increase protein degradation. nih.gov For example, in pancreatic β-cells, an increase in intracellular Ca2+ through A23187 treatment enhances the UPS-mediated degradation of specific proteins. mdpi.com Similarly, in myotubules, A23187 induces the UPS. mdpi.com The activation of the proteasome by A23187 has also been observed in ascidian and Xenopus eggs, and this activation can be attenuated by a Ca2+-chelating agent. mdpi.com
In degenerating axons, an increase in proteasome activity and the degradation of ubiquitinated proteins are significantly suppressed by the chelation of extracellular calcium, suggesting a critical role for Ca2+ influx in regulating proteasome-mediated protein degradation. nih.gov These findings collectively indicate that the increase in intracellular Ca2+ concentration facilitated by calcium ionophores can act as a trigger for the activation of the UPS, leading to the degradation of specific protein targets. nih.govnih.gov
Comparative Analysis and Analogues of Calcium Ionophore I in Research
Distinguishing Mechanistic Aspects of Related Calcium Ionophores (e.g., A23187, Ionomycin (B1663694), Calcimycin)
Calcium Ionophore I (also known as ETH 1001) is a synthetic, neutral carrier ionophore renowned for its high selectivity for Ca²⁺ ions. agscientific.comagscientific.com Its mechanism and properties are distinct from naturally occurring carboxylic ionophores like A23187 (Calcimycin) and Ionomycin.
This compound (ETH 1001): This ionophore operates as a neutral carrier. It envelops the Ca²⁺ ion, shielding its positive charge with a lipophilic exterior. This neutral complex can then diffuse across the lipid bilayer of a membrane, driven by the Ca²⁺ concentration gradient. Because it is a neutral carrier, its primary function is to facilitate Ca²⁺ flux across membranes, and it is widely used in the fabrication of Ca²⁺-selective electrodes for measuring extracellular and intracellular calcium activities. medchemexpress.commedkoo.cominvivochem.com It does not promote the passive movement of magnesium (Mg²⁺) ions. medkoo.com
A23187 (Calcimycin): In contrast, A23187 is a carboxylic ionophore, meaning it possesses a carboxyl group that is deprotonated at physiological pH, giving the molecule a net negative charge. wikipedia.orgpatsnap.com It forms a complex with divalent cations, most notably Ca²⁺ and Mg²⁺, creating a lipophilic structure that can traverse membranes. wikipedia.orgmedchemexpress.com The transport process is typically an electroneutral exchange, where the ionophore transports two H⁺ ions out of the cell for every one Ca²⁺ ion it transports in, thus coupling ion transport to the proton gradient. A23187 is less selective than this compound and can also transport other divalent cations like manganese (Mn²⁺). wikipedia.org Beyond its ionophoric activity, A23187 can also uncouple oxidative phosphorylation and inhibit mitochondrial ATPase activity. wikipedia.orgmedchemexpress.com
Ionomycin: Like A23187, Ionomycin is a carboxylic ionophore that acts as a mobile Ca²⁺ carrier. cellsignal.com However, its mechanism is more complex. Ionomycin not only facilitates the transport of Ca²⁺ across the plasma membrane but also effectively mobilizes Ca²⁺ from intracellular stores, such as the endoplasmic reticulum. aatbio.comresearchgate.netnih.gov This dual action leads to a rapid and significant increase in cytosolic Ca²⁺ concentration. researchgate.net Some studies suggest that at lower concentrations, ionomycin's primary action is on internal stores, which then stimulates store-regulated cation entry pathways across the plasma membrane, rather than directly transporting external calcium itself. nih.govnih.gov
The following table summarizes the key mechanistic differences between these ionophores.
| Feature | This compound (ETH 1001) | A23187 (Calcimycin) | Ionomycin |
| Type | Neutral Carrier agscientific.comagscientific.com | Carboxylic Ionophore wikipedia.orgpatsnap.com | Carboxylic Ionophore cellsignal.com |
| Mechanism | Forms a neutral complex with Ca²⁺ and diffuses across the membrane. agscientific.com | Exchanges one divalent cation (e.g., Ca²⁺) for two protons (H⁺) across the membrane. wikipedia.org | Acts as a mobile Ca²⁺ carrier and mobilizes Ca²⁺ from intracellular stores. cellsignal.comaatbio.comresearchgate.net |
| Selectivity | Very high selectivity for Ca²⁺. agscientific.commedchemexpress.com | Transports divalent cations, including Ca²⁺, Mg²⁺, and Mn²⁺. wikipedia.orgmedchemexpress.com | Selective for Ca²⁺ but can also transport other divalent cations. cellsignal.com |
| Effect on Intracellular Stores | Primarily facilitates transport across membranes; no direct action on stores reported. | Can cause release from some intracellular compartments, including mitochondria. | Potent mobilizer of Ca²⁺ from the endoplasmic reticulum. aatbio.comnih.gov |
| Primary Research Use | Ca²⁺-selective electrodes for measuring ion activity. medchemexpress.commedkoo.com | Inducing an increase in intracellular Ca²⁺ to study downstream cellular processes. medchemexpress.comcellsignal.com | Inducing a strong and rapid increase in intracellular Ca²⁺ for signaling studies. cellsignal.comaatbio.com |
This table is generated based on data from multiple sources.
Design and Evaluation of Synthetic Analogues for Calcium Binding and Transport
The rational design of synthetic ionophores aims to create molecules with tailored affinity, selectivity, and transport capabilities for specific ions. The development of analogues for calcium binding and transport often involves creating host molecules that can specifically recognize and encapsulate the Ca²⁺ ion.
One successful design strategy is based on double-armed diazacrown ethers . elsevierpure.com In this approach, a central diazacrown ether ring provides a foundational structure, while two diamide-type side chains ("arms") are attached. These arms are crucial for creating a three-dimensional coordination cavity that is optimized for Ca²⁺ binding. The design process involves:
Molecular Modeling: Proposing a molecular model for how the ionophore will complex with the Ca²⁺ ion.
Systematic Synthesis: Synthesizing a series of derivatives where the size of the crown ether ring and the chemical nature of the side chains are systematically varied. elsevierpure.com For example, researchers have synthesized derivatives with different ring sizes (e.g., 18-membered vs. 21-membered rings) and different functional groups on the side chains (e.g., glycolic diamide (B1670390) vs. malonic diamide). elsevierpure.com
Evaluation: The performance of these synthetic analogues is then evaluated, primarily through their use as the ion-sensing component in ion-selective electrodes (ISEs). elsevierpure.com The potentiometric response of these electrodes reveals the analogue's selectivity for Ca²⁺ over other cations like Mg²⁺, Na⁺, and K⁺.
Another approach involves the grafting of known calcium-binding motifs into stable scaffold proteins. mdpi.com For instance, the EF-loop, a common Ca²⁺-binding site from proteins like calmodulin, can be engineered into the loop region of a robust scaffold protein. mdpi.com This method allows researchers to study the intrinsic binding properties of a single binding site in isolation, away from the cooperative effects present in larger calcium-binding proteins. Evaluation of these peptide analogues involves spectroscopic techniques, such as using the fluorescence of an incorporated tyrosine residue or the luminescence of terbium (Tb³⁺) as a Ca²⁺ substitute, to determine binding affinities. mdpi.comnih.gov
Comparative Studies on Ionophoric Efficiency and Selectivity of Analogues
Comparative studies are essential to validate the success of synthetic analogue design. These studies quantify the improvements in ionophoric efficiency (the rate of ion transport) and selectivity (the preference for the target ion over interfering ions).
For synthetic analogues based on diazacrown ethers, selectivity is a key performance metric. The selectivity coefficient is a quantitative measure of an electrode's preference for the target ion (Ca²⁺) over an interfering ion. A study on double-armed diazacrown ether derivatives demonstrated that structural modifications significantly impact selectivity. elsevierpure.com For example, an analogue with a 21-membered ring and glycolic diamide side chains (K23E1) showed excellent selectivity for Ca²⁺, while a different analogue with an 18-membered ring and malonic diamide side chains (K22B5) was highly selective for Mg²⁺. elsevierpure.com This highlights the ability to fine-tune ion selectivity through rational design.
| Analogue | Ring Size | Side Chain Type | Target Ion Selectivity |
| K23E1 | 21-membered | Glycolic diamide | Excellent Ca²⁺ selectivity elsevierpure.com |
| K22B5 | 18-membered | Malonic diamide | Excellent Mg²⁺ selectivity elsevierpure.com |
This table is generated based on data from the specified source.
In a different context, comparative studies between established ionophores like ionomycin and A23187 have been conducted to assess their efficiency in biological applications, such as assisted oocyte activation. One study found that ionomycin resulted in higher oocyte activation rates compared to A23187 (38.5% vs. 23.8%). nih.govnih.gov Furthermore, the developmental timing of the resulting parthenotes was significantly delayed in the A23187 group, suggesting that while both are calcium ionophores, their efficiency and impact on biological processes can differ profoundly. nih.govnih.govresearchgate.net These types of comparative analyses are crucial for selecting the appropriate ionophore for a specific research application.
Application of Non-Fluorescent Analogues in Spectroscopic Studies
While fluorescent probes are invaluable for many biological imaging applications, non-fluorescent analogues of ionophores and other molecules play a critical role in certain advanced spectroscopic techniques. One such method is Total Internal Reflection with Fluorescence Correlation Spectroscopy (TIR-FCS) . nih.gov
TIR-FCS is used to measure the kinetics of molecules binding to a surface. nih.gov In a typical experiment, a fluorescently labeled molecule is monitored as it associates with and dissociates from binding sites on a substrate. To study the binding of a non-fluorescent molecule, a competition experiment can be designed. In this setup, both the fluorescent molecule and a non-fluorescent analogue compete for the same binding sites on the surface. nih.gov
The presence of the non-fluorescent competitor affects the fluorescence fluctuations recorded by the instrument. By analyzing the changes in the fluorescence signal's autocorrelation function, researchers can deduce the kinetic association and dissociation rate constants of the non-fluorescent molecule. nih.gov This approach is powerful because it allows for the quantitative study of unlabeled molecules that would otherwise be invisible to fluorescence-based techniques, without the complication of spectral overlap or quenching that might occur if two different fluorescent labels were used.
Advanced Research Perspectives on Calcium Ionophore I
Exploration of Calcium Oscillation Patterns and Cellular Fates in Research Models
Calcium signaling is not merely an on-or-off switch; rather, it is a complex language where information is encoded in the frequency, amplitude, and duration of intracellular Ca²⁺ oscillations. researchgate.netnih.gov These dynamic patterns are critical in regulating a vast array of cellular processes, from fertilization to cell differentiation. nih.govresearchgate.net
In the field of assisted reproductive technology, calcium ionophores are used to mimic the natural calcium oscillations that occur when a sperm fertilizes an oocyte. nih.gov The sperm is believed to introduce a specific phospholipase C (PLC) that triggers a cascade of Ca²⁺ releases from the endoplasmic reticulum, which is essential for oocyte activation and the initiation of embryonic development. nih.govfrontiersin.org In cases of fertilization failure, often linked to a deficient calcium release, artificial oocyte activation (AOA) using a calcium ionophore can re-establish these crucial oscillations. nih.govyoutube.com Research shows that applying a calcium ionophore can rescue unfertilized oocytes after intracytoplasmic sperm injection (ICSI), leading to successful activation, embryo development, and live births. frontiersin.orgfrontiersin.orgnih.gov Studies have demonstrated that ionophore treatment can significantly improve fertilization rates and clinical outcomes for patients with previous fertilization failures. nih.govfrontiersin.org
Beyond reproduction, calcium oscillation patterns are pivotal in determining the fate of stem cells. Mesenchymal stem cells (MSCs), for instance, exhibit spontaneous Ca²⁺ oscillations in culture. researchgate.net The frequency of these oscillations appears to be a key determinant of whether the cells proliferate or differentiate. Research suggests a relationship between Ca²⁺ oscillation frequency and the progression of the cell cycle. researchgate.net Studies on MSCs undergoing differentiation into bone (osteogenic) or fat (adipogenic) cells revealed that the frequency of Ca²⁺ oscillations progressively decreases as differentiation proceeds. researchgate.net This indicates that specific oscillatory patterns act as signals that guide the cell toward a particular lineage. Manipulating these patterns with external stimuli provides a powerful method for potentially directing cell fate. researchgate.netresearchgate.net The ability of ionophores to induce sustained or oscillatory changes in intracellular calcium makes them instrumental in models exploring how these dynamic signals are decoded by the cell to control fundamental decisions like proliferation and differentiation. researchgate.netnih.gov
Table 1: Effects of Calcium Ionophore in Assisted Reproduction This table summarizes representative findings on the impact of artificial oocyte activation (AOA) with calcium ionophores on ICSI outcomes.
| Study Focus | Key Finding with Ionophore Use | Reported Improvement | Reference |
|---|---|---|---|
| Rescue of unfertilized oocytes | Calcium ionophore (A23187) successfully activated 84.9% of unfertilized oocytes 18 hours post-ICSI. | Achieved a normal fertilization rate of 30.1% and a cleavage rate of 64.0%. | frontiersin.org |
| Patients with previous fertilization failure | AOA with ionomycin (B1663694) significantly improved fertilization rates and clinical pregnancy rates compared to previous cycles. | Fertilization rates and clinical outcomes were significantly enhanced. | frontiersin.org |
| Meta-analysis of AOA efficacy | A meta-analysis of 22 studies showed that AOA significantly increased fertilization, clinical pregnancy, and live birth rates. | Odds Ratio for live birth rate was 2.65. | nih.gov |
| Patients with poor embryo development | Calcimycin treatment was shown to be a feasible option for improving embryonic development in women under 35 with previous issues. | Improved blastocyst formation and pregnancy outcomes in specific patient subgroups. | nih.gov |
Identification of Ionophore-Resistant Cell Phenotypes and Underlying Mechanisms
While calcium ionophores are potent tools, not all cells respond to them uniformly. The study of ionophore-resistant cell phenotypes provides critical insights into the fundamental mechanisms of calcium homeostasis and cell death pathways. nih.govnih.gov
Research has led to the successful selection and characterization of cell lines that exhibit significant resistance to the effects of calcium ionophores. For example, a human promyelocytic leukemia cell line (HL-60) was cultured to develop a subline, AR-7, that showed approximately 8.5-fold resistance to the ionophore A23187. nih.govdocumentsdelivered.com Interestingly, these AR-7 cells also displayed cross-resistance to other agents that increase intracellular Ca²⁺, such as ionomycin (4.6-fold resistance) and thapsigargin (B1683126) (340-fold resistance), a SERCA pump inhibitor. nih.govdocumentsdelivered.com This suggests that the resistance mechanism is not specific to the ionophore's structure but is related to the downstream effects of elevated intracellular calcium. nih.gov
The underlying mechanisms for such resistance can be multifaceted. One major factor appears to be the status of intracellular calcium stores and the machinery that controls calcium entry. nih.govresearchgate.net Studies have identified naturally ionophore-resistant cells, such as memory T-cells and brown preadipocytes. nih.govresearchgate.net The insensitivity of these cells to ionophores like ionomycin and A23187 was found to correlate with two key features: a lack of mobilizable Ca²⁺ within their intracellular stores (like the endoplasmic reticulum) and a low level of activity in the plasma membrane's store-regulated Ca²⁺ channels. nih.govresearchgate.netresearchgate.net This indicates that a significant portion of the calcium signal induced by low concentrations of ionophores is not from the direct transport of calcium across the plasma membrane by the ionophore itself, but rather from the ionophore triggering the release of stored calcium, which then activates native calcium channels in the cell membrane. nih.govresearchgate.net Therefore, cells lacking these responsive stores or channels will naturally exhibit a resistant phenotype.
Table 2: Examples of Ionophore-Resistant Cell Phenotypes This table provides examples of cell types that show resistance to calcium ionophores and the proposed mechanisms.
| Cell Type | Ionophore | Level of Resistance | Proposed Underlying Mechanism | Reference |
|---|---|---|---|---|
| AR-7 (derived from HL-60) | A23187 (Calcimycin) | ~8.5-fold | Resistance to apoptosis induced by elevated intracellular Ca²⁺. The precise mechanism is a subject for further exploration using this cell line. | nih.govdocumentsdelivered.com |
| Memory T-cells | Ionomycin, A23187 | Naturally resistant | Absence of Ca²⁺ in intracellular stores and low activity of plasma membrane store-regulated Ca²⁺ channels. | nih.govresearchgate.netresearchgate.net |
| Brown preadipocytes | Ionomycin, A23187 | Naturally resistant | Correlated with a lack of Ca²⁺ in intracellular stores and low activity of store-regulated Ca²⁺ channels. | nih.govresearchgate.netresearchgate.net |
Future Directions in Elucidating Calcium Ionophore I's Molecular Interactome
Understanding the complete biological impact of this compound requires moving beyond its primary function and identifying the entire network of molecules it influences—its molecular interactome. As a small molecule that shuttles ions, this compound does not have a traditional protein interactome in the sense of stable binding partners. Instead, its interactome can be defined as the full suite of proteins whose function, localization, or expression is altered by the ionophore-induced calcium flux.
Future research is poised to leverage advanced proteomic strategies to map these interactions on a global scale. nih.govbiorxiv.org Techniques such as thermal stability proteomics can identify proteins that are stabilized or destabilized by calcium binding, revealing novel calcium effectors across the entire proteome. nih.gov A recent study using this approach identified nearly 3,000 putative calcium-regulated proteins in humans, mice, and yeast, uncovering new roles for calcium in metabolic pathways and the spliceosome. nih.gov Applying such methods to cells treated with this compound could provide an unbiased, proteome-wide map of the proteins that engage with the resulting Ca²⁺ surge.
Another promising approach is colocalization analysis (COLA), which uses quantitative proteomics to identify functional interactions by matching proteins that show similar changes in their subcellular localization upon a stimulus. nih.gov Since calcium signaling often involves the translocation of proteins (e.g., kinases, transcription factors), using this compound as the stimulus in a COLA experiment could reveal the dynamic rewiring of the cellular interactome in response to a calcium signal. nih.gov These high-throughput methods will be crucial for moving beyond known calcium-binding proteins and uncovering unexpected nodes in the calcium signaling network, providing a systems-level understanding of how a simple ionic flux can orchestrate complex cellular responses.
Novel Experimental Paradigms for Modulating Intracellular Calcium with Ionophores
While chemical ionophores like this compound are effective, they typically induce global changes in intracellular calcium, lacking spatial and temporal precision. The future of research in this area lies in novel experimental paradigms that offer more refined control over calcium dynamics or that combine ionophores with other technologies for synergistic effects.
A leading innovation is the field of optogenetics, which uses light-sensitive proteins to control cellular functions. nih.govyoutube.com Tools such as light-activated calcium channels allow researchers to induce calcium influx with unparalleled spatiotemporal resolution simply by shining light on specific cells or even subcellular regions. nih.govquiverbioscience.com This approach allows for the generation of custom calcium oscillation patterns, varying the frequency and duty cycle of the light stimulus to dissect how these parameters are decoded by the cell to regulate gene expression and other outcomes. nih.gov Optogenetics provides a powerful alternative and complement to chemical ionophores, enabling experiments that can distinguish the effects of precise signal patterns from the effects of a sustained, global calcium increase. nih.govnih.gov
Other novel strategies involve combining ionophores with different physical or chemical stimuli. For example, studies have explored the use of microsecond pulsed electric fields (µsPEFs) to manipulate the frequency of Ca²⁺ oscillations in mesenchymal stem cells, thereby influencing their proliferation. researchgate.net Another avenue involves the development of new chemical modulators, such as specific alkaloids that have been shown to restore calcium homeostasis by modulating the expression and activity of calcium channels and regulatory proteins. nih.gov The development of more sophisticated ion-selective sensors and electrodes also represents a critical advance, allowing for more accurate and real-time measurement of the ionic changes induced by these novel modulation strategies. nih.govresearchgate.net These new paradigms are transforming the study of calcium signaling from a blunt pharmacological approach to a precision-guided exploration of cellular control.
Q & A
Q. What are the critical considerations for synthesizing high-purity Calcium Ionophore I (ETH 1001)?
this compound requires expertise in synthesis and purification due to its complex structure. Recent optimizations by Sigma-Aldrich involve refined protocols to achieve >95% purity and extended shelf stability (>4 months) through controlled reaction conditions and advanced chromatographic purification . Researchers should validate purity via HPLC or mass spectrometry and store the compound at -20°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis .
Q. How is this compound applied in biological membrane transport studies?
ETH 1001 selectively transports Ca²⁺ across lipid bilayers, mimicking natural ion channels. A standard protocol involves loading resealed erythrocyte ghosts or synthetic liposomes with ETH 1001 (10–50 µM) and measuring Ca²⁺ flux using fluorescent indicators (e.g., Fluo-4) or atomic absorption spectroscopy. Control experiments must exclude non-specific ion leakage by comparing ionophore-free systems .
Q. What methodologies are recommended for constructing Ca²⁺-selective electrodes using ETH 1001?
ETH 1001 is embedded in PVC membranes (e.g., 10% ionophore, 68% plasticizer, 21% PVC) to fabricate ion-selective electrodes (ISEs). Calibration against standard Ca²⁺ solutions (10⁻³ to 10⁻⁶ M) in buffered media (pH 7.4) ensures Nernstian response slopes (28–30 mV/decade). Interference from Mg²⁺ or Na⁺ is minimized by optimizing the ionophore-to-lipid ratio .
Advanced Research Questions
Q. How do structural isomers of this compound affect membrane electrode selectivity?
The (R,R)- and (R,S)-isomers of ETH 1001 exhibit divergent Ca²⁺ binding affinities due to stereochemical variations. Thin-layer transfer voltammetry reveals that the (R,R)-isomer forms a 1:2 Ca²⁺ complex with higher stability (log K = 8.2 vs. 7.5 for (R,S)), validated by altering ionophore-to-ion-exchanger ratios in electrode membranes. Researchers should characterize isomers via NMR or X-ray crystallography to confirm structural integrity .
Q. How can researchers resolve contradictory Ca²⁺ flux data across studies using ETH 1001?
Discrepancies often arise from experimental variables such as membrane composition (e.g., cholesterol content), ionophore concentration, or buffer ionic strength. A meta-analysis approach is recommended: standardize protocols (e.g., 25 µM ETH 1001 in 150 mM KCl buffer) and use statistical tools (ANOVA with Duncan’s test) to assess variability. Cross-validation with alternative ionophores (e.g., A23187) can isolate ETH 1001-specific effects .
Q. What advanced techniques quantify Ca²⁺ binding kinetics of ETH 1001 in non-aqueous systems?
Isothermal titration calorimetry (ITC) in methanol solvent can measure binding thermodynamics. Prepare 10 mM CaCl₂ and 1 mM ETH 1001 in anhydrous methanol, and titrate Ca²⁺ into the ionophore while monitoring heat changes. Fit data to a 1:2 binding model to calculate ΔH, ΔS, and Kd. Evaporation control is critical; use sealed cells and low-volume setups .
Q. How does ETH 1001 compare to other Ca²⁺ ionophores (e.g., A23187) in oocyte activation studies?
ETH 1001 induces Ca²⁺ oscillations with lower cytotoxicity than A23187, making it suitable for prolonged activation protocols. In mouse oocytes, 5 µM ETH 1001 yields >80% blastocyst formation vs. 65% with A23187. However, A23187’s fluorescence properties allow real-time Ca²⁺ tracking, necessitating experimental trade-offs .
Q. What protocols optimize Ca²⁺ loading in RBC membranes using ETH 1001?
Pre-incubate RBCs in Ca²⁺-free buffer to deplete intracellular stores. Add ETH 1001 (20 µM) and 1 mM external CaCl₂, then monitor uptake via Fura-2AM fluorescence. Adjust incubation time (15–30 min) and temperature (37°C vs. 25°C) to balance saturation and cell viability. Parallel controls with EGTA chelation confirm specificity .
Q. How can researchers validate ion selectivity in ETH 1001-based electrodes?
Use the separate solution method (SSM) to measure potentiometric selectivity coefficients (log K_Ca²⁺,X). Test interfering ions (e.g., Mg²⁺, Na⁺, K⁺) at 0.1 M concentrations. ETH 1001 typically shows log K_Ca²⁺,Mg²⁺ = -4.2, indicating high selectivity. Deviations may signal membrane degradation or ionophore leaching .
Methodological Notes
- Data Analysis : For ion flux studies, normalize Ca²⁺ levels to total protein content or cell count to mitigate batch variability .
- Contamination Control : Use ultrapure solvents (HPLC-grade) to avoid lipophilic contaminants that compete with ETH 1001 for Ca²⁺ binding .
- Ethical Compliance : For clinical-grade applications (e.g., IVF), adhere to non-human use guidelines; ETH 1001 is research-grade only .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
